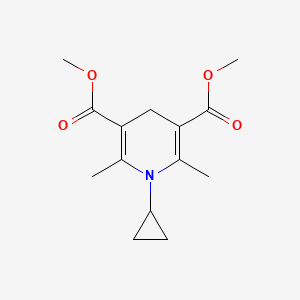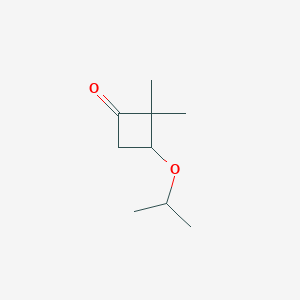
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
Vue d'ensemble
Description
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a chemical compound with the molecular formula C9H16O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is 156.22 . The InChI code for this compound is 1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a liquid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for drug formulation. Its stable structure and well-defined properties make it an ideal candidate for testing the efficacy and stability of pharmaceutical products .
Material Science
In material science, this chemical serves as a synthetic intermediate in the creation of polymers with unique properties. Its ability to form stable cyclobutane rings can be exploited to enhance the durability and resilience of materials .
Chemical Synthesis
As a reagent, 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is involved in various chemical synthesis processes, particularly in the synthesis of complex organic compounds. Its reactivity can lead to the development of novel compounds with potential applications in different industries .
Chromatography
This compound can be used as a calibration standard in chromatographic analysis due to its consistent and predictable behavior in different chromatographic systems. This helps in the accurate determination of the presence and concentration of other substances .
Analytical Chemistry
In analytical chemistry, it’s used for method development and validation . Researchers rely on it to establish new analytical methods or to validate existing ones, ensuring that analytical results are accurate and reproducible .
Life Sciences
In life sciences, it may be used in metabolic studies to understand the metabolic pathways of similar compounds. Its structural similarity to certain biomolecules could provide insights into enzyme-substrate interactions and metabolic processes .
Safety and Hazards
The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
2,2-dimethyl-3-propan-2-yloxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWDRSVZGUFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)




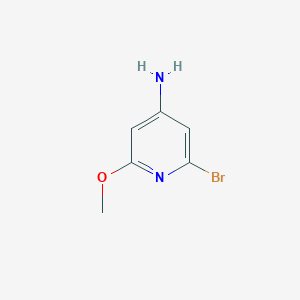
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)
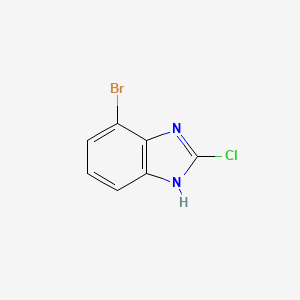



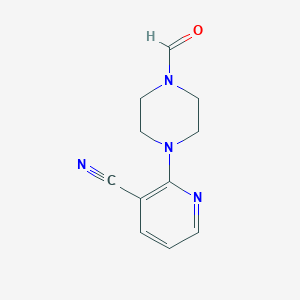
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
